REACTION_CXSMILES
|
CCOCC.N.[CH2:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15]C)=[CH:11][CH:10]=1)[CH3:8].[Li]>C(O)C>[CH2:7]([C:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH:10]=1)[CH3:8] |^1:16|
|
Name
|
|
Quantity
|
136 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
193 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a stirred refluxing
|
Type
|
ADDITION
|
Details
|
there was added portionwise, at -35 ° to -32° C.
|
Type
|
WAIT
|
Details
|
After an additional 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
WAIT
|
Details
|
on standing overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The residue was poured into 1 l of ice water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ether
|
Type
|
CONCENTRATION
|
Details
|
The combined ether extracts concentrated to a volume of about 300 ml
|
Type
|
STIRRING
|
Details
|
was stirred with 250 ml of water containing 46 g of oxalic acid overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
This mixture was diluted with 1 liter of water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ether
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with 5% sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CONCENTRATION
|
Details
|
the ether solution was vacuum-concentrated to a residue of 104.4 g of desired product
|
Type
|
DISTILLATION
|
Details
|
used without distillation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |